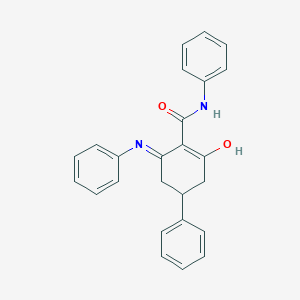
1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride
Übersicht
Beschreibung
The compound “1-methyl-1-(3-methylphenyl)hydrazine hydrochloride” has a linear formula of C8H13ClN2 and a molecular weight of 172.659 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis methods for “1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride” are not available, there are studies on the synthesis of related compounds. For instance, hydrazine-coupled pyrazole derivatives have been successfully synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-1-(3-methylphenyl)hydrazine hydrochloride” are not well-documented. The compound has a molecular weight of 172.659 .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
A study detailed the development of a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression, emphasizing the importance of solubilizing groups and the compound's efficacy in pre-clinical tests (Harrison et al., 2001).
Modulation of Sigma-1 Receptor
Research on SKF83959 and its analogs, including compounds with similar structural motifs to "1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride," indicated significant allosteric modulation of the sigma-1 receptor, suggesting applications in neuroprotection and the modulation of spontaneous glutamate release (Guo et al., 2013).
Coordination Chemistry and Luminescence
A study on phenylmercury(II) complexes highlighted the impact of ligand frameworks on coordination environments and properties, including luminescence, which could be relevant for materials science and sensing applications (Rajput et al., 2015).
Antitumor Activity
Investigations into tertiary aminoalkanol hydrochlorides derived from structural analogs have explored their potential antitumor activities, demonstrating the broad applicability of these compounds in medicinal chemistry (Isakhanyan et al., 2016).
Anticonvulsant Properties
Research into thiadiazole anticonvulsants, including studies on structural analogs, provides insights into stereochemical bases for activity, which could inform the design and development of new therapeutic agents (Camerman et al., 2005).
Wirkmechanismus
Target of Action
1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride, also known as 3-Methylmethcathinone (3-MMC), is a designer drug from the substituted cathinone family . The primary targets of 3-MMC are monoamine transporters, where it potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .
Mode of Action
The compound interacts with its targets by acting as a substrate for monoamine transporters. It inhibits the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This results in prolonged signal transmission and enhanced dopaminergic activity .
Biochemical Pathways
The inhibition of norepinephrine reuptake can lead to downstream effects such as increased alertness and arousal .
Pharmacokinetics
The pharmacokinetic properties of 3-MMC include an oral bioavailability of 5%-9% . The compound has a low protein binding and an elimination half-life of 50 minutes . These properties influence the compound’s bioavailability and duration of action.
Action Environment
The action, efficacy, and stability of 3-MMC can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body. 3-MMC is sparingly soluble in PBS and slightly soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide . Furthermore, the compound’s stability and activity can be affected by factors such as pH and temperature.
Disclaimer: The use of 3-MMC is illegal in many countries due to its potential for abuse and lack of medical use . Always consult with a healthcare professional for medical advice.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h2-10,14H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFHIOAWQHPWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




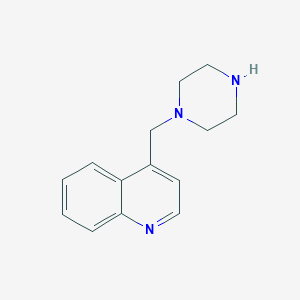
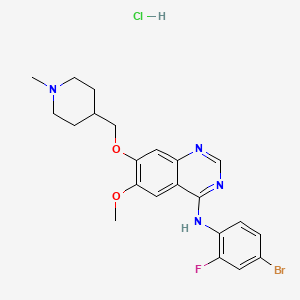

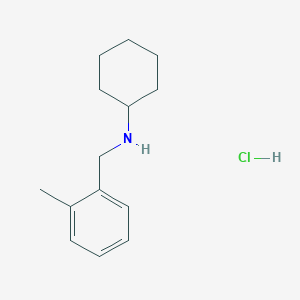
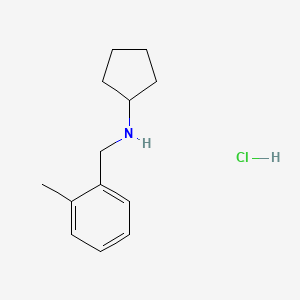
![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)
